7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-3-6(8)12-7(9-4)10-5(2)11-12/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKHXXSXNAXYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80812-36-8 | |
| Record name | 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with hydrazine derivatives, followed by cyclization to form the triazolopyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired outcome.
Cyclization Reactions: The triazolopyrimidine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and hydrazines. Solvents such as ethanol, acetic acid, and dimethyl sulfoxide (DMSO) are often employed, and reactions may require heating or the use of catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyrimidines, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as a potential CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of fused heterocycles with similar biological activities, particularly as kinase inhibitors.
Triazolopyrimidine Derivatives: Various derivatives with modifications at different positions on the triazolopyrimidine core have been studied for their biological activities.
Uniqueness
7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 7-position and methyl groups at the 2- and 5-positions contribute to its reactivity and potential as a versatile scaffold for drug development .
Biological Activity
7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and antiparasitic properties, supported by relevant data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C₇H₇ClN₄
- Molecular Weight : 182.61 g/mol
- CAS Number : 80812-36-8
Antimicrobial Activity
Studies have indicated that triazolopyrimidine derivatives exhibit notable antimicrobial properties. For instance, copper(II) complexes of triazolopyrimidine have demonstrated effective activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and biofilm-forming pathogens. The complexes showed nuclease-like activity that increased in the presence of hydrogen peroxide, suggesting potential applications in treating infections caused by resistant strains .
| Compound | Activity Against | Mechanism |
|---|---|---|
| This compound | MRSA | DNA intercalation and oxidative stress modulation |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : HCT116 (colon cancer), A549 (lung cancer)
- IC₅₀ Values : Varying from 6.76 µg/mL to over 1000 µg/mL depending on the compound structure and modifications.
The compound's mechanism of action includes inducing apoptosis and inhibiting cell migration. Molecular docking studies support its potential as a dual EGFR/VGFR2 inhibitor .
| Cell Line | IC₅₀ (µg/mL) | Remarks |
|---|---|---|
| HCT116 | 6.76 | Strong cytotoxicity |
| A549 | 193.93 | Moderate cytotoxicity |
Antiparasitic Activity
Research has also highlighted the efficacy of triazolopyrimidine derivatives against parasitic diseases such as Chagas disease and leishmaniasis. The compounds exhibited substantial in vitro activity against Leishmania spp. and Trypanosoma cruzi, with low toxicity towards macrophage host cells .
Case Studies
-
Antimicrobial Efficacy :
A study demonstrated that copper(II) complexes derived from triazolopyrimidine compounds showed enhanced antimicrobial activity compared to their non-metal counterparts. The complexes were effective against both planktonic cells and biofilms . -
Cytotoxicity in Cancer Models :
In a comparative study involving various synthesized compounds based on triazolopyrimidine frameworks, compound 7f exhibited the most promising anticancer activity against HCT116 cells with an IC₅₀ value significantly lower than that of standard chemotherapeutics .
Q & A
Q. What are standard synthetic routes for 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine?
Methodological Answer: A common synthesis involves reacting precursor triazole derivatives with trichlorophosphate (POCl₃) in 1,4-dioxane at 105°C for 3 hours, using triethylamine (Et₃N) as a base. This method achieves a 65% yield after crystallization . Another approach employs multi-component reactions (MCRs) using 3-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate fused with dimethylformamide (DMF) as a catalyst, yielding >85% under mild conditions . For chlorinated derivatives, post-synthetic chlorination with POCl₃ is often utilized to introduce the chloro substituent .
Q. How is structural characterization performed for triazolopyrimidine derivatives?
Methodological Answer: Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C2/C5 and chlorine at C7) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) to verify molecular weight .
- Elemental analysis : Carbon, hydrogen, and nitrogen content matching theoretical values (e.g., C: 62.77%, N: 24.40% for a phenyl-substituted analog) .
- X-ray crystallography : Resolves bond angles and planarity of the triazolopyrimidine core (e.g., C–N bond lengths of 1.33–1.37 Å) .
Q. What biological activities are reported for triazolopyrimidine analogs?
Methodological Answer: Triazolopyrimidines exhibit:
- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced antifungal potency in Candida albicans assays .
- Enzyme inhibition : Selective COX-2 inhibition (IC₅₀ = 0.12 μM) in pyrazolo[1,5-a]pyrimidine analogs .
- Receptor modulation : Peripheral benzodiazepine receptor ligands with sub-micromolar binding affinity .
Q. What safety precautions are recommended when handling chlorinated triazolopyrimidines?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving POCl₃ (corrosive, releases HCl gas) .
- Waste disposal : Segregate halogenated waste for incineration to prevent environmental contamination .
Advanced Research Questions
Q. How can multi-component reactions be optimized for triazolopyrimidine synthesis?
Methodological Answer: Optimization strategies include:
- Catalyst selection : DMF accelerates cyclization via hydrogen-bond activation, reducing reaction time from 24 hours to 10–12 minutes .
- Solvent systems : Ethanol/water mixtures (1:1 v/v) improve yield (up to 92%) and reduce byproducts compared to pure organic solvents .
- Temperature control : Fusion reactions at 120–130°C enhance regioselectivity for the triazolopyrimidine core .
Q. What strategies address contradictory bioactivity data among triazolopyrimidine derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., chlorine vs. methyl groups) on enzyme inhibition .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain divergent activities .
Q. How does crystallographic analysis resolve structural ambiguities in triazolopyrimidine derivatives?
Methodological Answer:
- Bond geometry : X-ray diffraction confirms planarity of the triazolopyrimidine ring (dihedral angles <5°) and substituent orientation .
- Hydrogen bonding : Identifies key interactions (e.g., N–H···O bonds in carboxamide derivatives) influencing crystal packing .
- Polymorphism screening : Detects alternative crystal forms affecting solubility and stability .
Q. What methodologies guide the design of triazolopyrimidine analogs for selective enzyme inhibition?
Methodological Answer:
- Bioisosteric replacement : Substitute chlorine with trifluoromethyl groups to enhance lipophilicity and target affinity (e.g., COX-2 inhibitors) .
- Positional isomerism : Introduce substituents at C5/C7 to modulate steric effects (e.g., 5-methyl-7-chloro analogs for HMG-CoA reductase inhibition) .
- Prodrug strategies : Esterify carboxylate groups (e.g., ethyl esters) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
